molecular formula C11H9Cl2NO B13709081 1,3-Dichloro-7-ethoxyisoquinoline

1,3-Dichloro-7-ethoxyisoquinoline

Cat. No.: B13709081
M. Wt: 242.10 g/mol
InChI Key: IHMCLKLDFIXVBF-UHFFFAOYSA-N
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Description

1,3-Dichloro-7-ethoxyisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of chlorine and ethoxy groups in this compound makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-7-ethoxyisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of 7-ethoxyisoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 1 and 3 positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-7-ethoxyisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

    Substitution Reactions: Formation of 1,3-disubstituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline-7-ethoxy derivatives.

    Reduction Reactions: Formation of 1,3-dihydroisoquinoline-7-ethoxy derivatives.

Scientific Research Applications

1,3-Dichloro-7-ethoxyisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-7-ethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloroisoquinoline: Lacks the ethoxy group but shares similar chemical properties and reactivity.

    1,3-Dichloro-7-fluoroisoquinoline: Contains a fluorine atom instead of an ethoxy group, which can influence its reactivity and biological activity.

    7-Ethoxyisoquinoline: Lacks the chlorine atoms but retains the ethoxy group, making it less reactive in substitution reactions.

Uniqueness

1,3-Dichloro-7-ethoxyisoquinoline is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

1,3-dichloro-7-ethoxyisoquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-2-15-8-4-3-7-5-10(12)14-11(13)9(7)6-8/h3-6H,2H2,1H3

InChI Key

IHMCLKLDFIXVBF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(C=C2C=C1)Cl)Cl

Origin of Product

United States

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